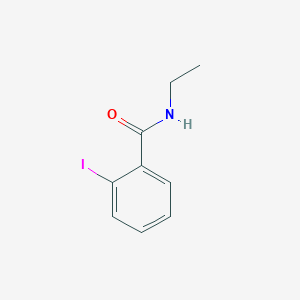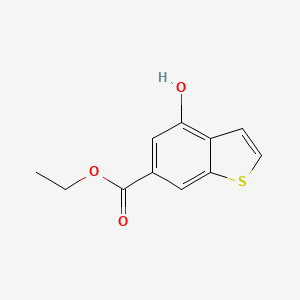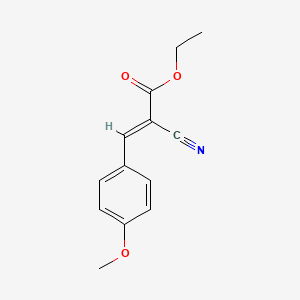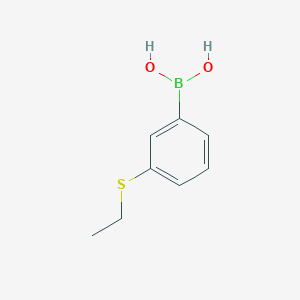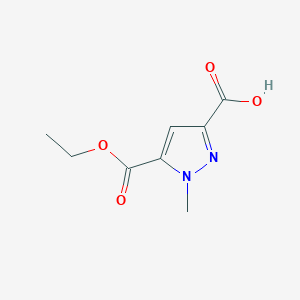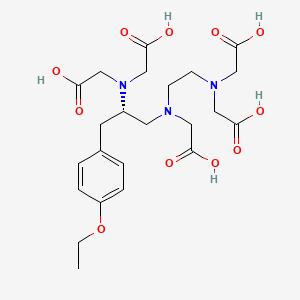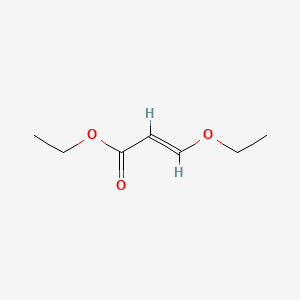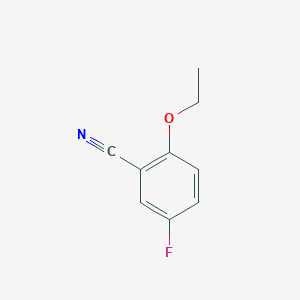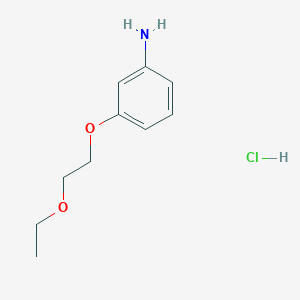
Ethyl 5-formyl-2-methyl-1h-pyrrole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The compound is a pyrrole with a formyl group at the 5-position, a methyl group at the 2-position, and an ester group in the 3-position.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by functionalization at various positions. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates can be synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, as demonstrated in one study . This method provides a solvent-free approach to the synthesis of pyrrole derivatives, which could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques, including NMR, UV-Visible, FT-IR, and Mass spectroscopy. For example, a related compound, ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate, was characterized using these methods, and its structure was confirmed by comparing experimental data with GIAO DFT calculations . Similar techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including condensation, cyclization, and azo-coupling. For instance, ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate was synthesized by azo-coupling of diazotized aniline with a pyrrole derivative . Similarly, this compound could potentially participate in similar reactions, leading to the formation of new compounds with diverse applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be predicted using quantum chemical calculations. For example, the thermodynamic parameters, vibrational analysis, and molecular interactions of a novel ethyl pyrrole derivative were evaluated using DFT and AIM calculations, indicating exothermic and spontaneous formation at room temperature . These computational methods can also be applied to this compound to predict its properties and reactivity.
Applications De Recherche Scientifique
Synthesis and Molecular Structure Analysis
Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate plays a significant role in the synthesis of various compounds. For instance, it serves as a precursor in the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which is characterized by various spectroscopic methods and quantum chemical calculations. This compound forms a dimer in the solid state through hydrogen bonding, indicating its potential in forming complex molecular structures (Singh et al., 2013).
Spectroscopic Studies
This compound is also valuable in spectroscopic studies. Research has explored the influence of substituents on the spectrum of related compounds, such as ethyl 5-formylpyrrole-2-carboxylate. Understanding the variations in nuclear magnetic resonance (NMR) spectra with temperature has enabled the determination of activation parameters and insights into molecular dynamics (Farnier & Drakenberg, 1975).
Synthesis of Bioactive Pyrroles
The compound is integral to the synthesis of bioactive pyrroles. Ethyl 3-bromo-2-formylpyrrole-5-carboxylate, for instance, is used as a building block for the synthesis of natural products like lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether, which exhibit anti-tumor and anti-HIV properties (Gupton et al., 2014).
Antimicrobial Agents
This compound derivatives have been explored for their potential as antimicrobial agents. The synthesis of new pyrrole derivatives with chlorine, amide, and 1,3-oxazole fragments, for instance, has demonstrated significant antimicrobial activity against Staphylococcus and Candida albicans strains (2020).
Molecular Interaction Analysis
The compound is useful in analyzing molecular interactions and spectroscopy. Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, has been studied for its multiple interactions, vibrational analysis, and hydrogen bonding, providing insights into the nature of molecular interactions (Singh et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-11)10-6(8)2/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSSHYJYPPPURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292285 | |
| Record name | ethyl 5-formyl-2-methyl-1h-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57061-48-0 | |
| Record name | NSC81352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 5-formyl-2-methyl-1h-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





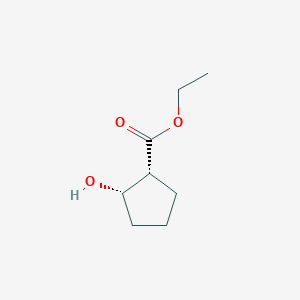

![Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester](/img/structure/B3021157.png)
